N'-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biology .
Preparation Methods
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of substituted hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(4-bromophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of substituents, which can impart distinct properties and applications.
Properties
Molecular Formula |
C20H19FN4O2 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19FN4O2/c1-2-11-27-17-9-5-15(6-10-17)18-12-19(24-23-18)20(26)25-22-13-14-3-7-16(21)8-4-14/h3-10,12-13H,2,11H2,1H3,(H,23,24)(H,25,26)/b22-13+ |
InChI Key |
CJYPBWNSXYJKFT-LPYMAVHISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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